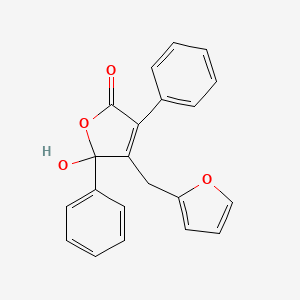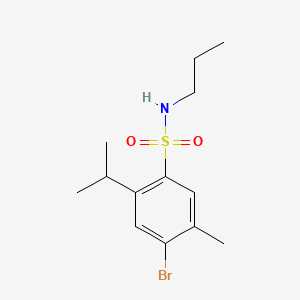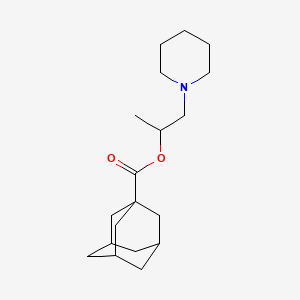![molecular formula C20H20F2N4O3 B13371458 1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371458.png)
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Difluoromethoxy Group: This step involves the reaction of a phenol derivative with a difluoromethylating agent.
Formation of the Carboxamide Group: This can be done by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to hazardous reagents used in the synthesis of sulfur (VI) compounds.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H20F2N4O3 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H20F2N4O3/c1-3-17-18(19(27)23-13-5-9-15(10-6-13)28-4-2)24-25-26(17)14-7-11-16(12-8-14)29-20(21)22/h5-12,20H,3-4H2,1-2H3,(H,23,27) |
Clave InChI |
PLXZTJJHEKOHKK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)
![1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B13371396.png)

![2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13371406.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B13371412.png)
![6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371416.png)


![3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371430.png)
![6-(4-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371434.png)
![4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13371439.png)

![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B13371465.png)
